
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of an ethoxymethylidene group attached to the oxolane ring, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of 2,2,5,5-tetramethyloxolan-3-one with ethyl formate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethoxymethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce ethyl-substituted oxolanes. Substitution reactions can lead to a variety of functionalized oxolanes .
Applications De Recherche Scientifique
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with various molecular targets. The ethoxymethylidene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, such as cyclization or polymerization, depending on the specific conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (ethoxymethylidene)cyanoacetate
- (Ethoxymethylidene)malononitrile
- 2-Ethoxymethylidene-3-oxo esters
Uniqueness
4-(Ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of the ethoxymethylidene group allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
(4E)-4-(ethoxymethylidene)-2,2,5,5-tetramethyloxolan-3-one |
InChI |
InChI=1S/C11H18O3/c1-6-13-7-8-9(12)11(4,5)14-10(8,2)3/h7H,6H2,1-5H3/b8-7- |
Clé InChI |
FRRBWRXPIAJRNA-FPLPWBNLSA-N |
SMILES isomérique |
CCO/C=C\1/C(=O)C(OC1(C)C)(C)C |
SMILES canonique |
CCOC=C1C(=O)C(OC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068936.png)
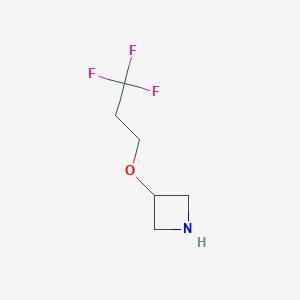
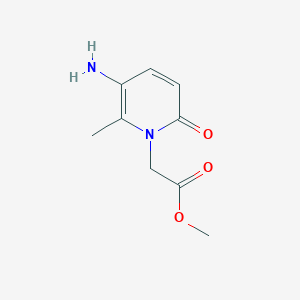
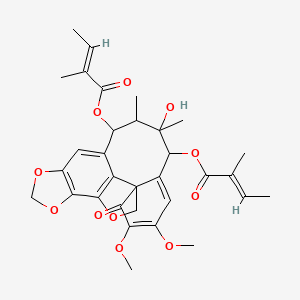
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
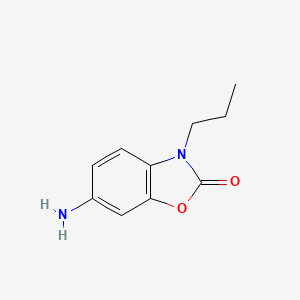
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
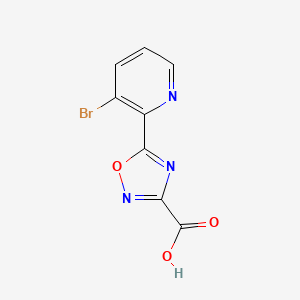
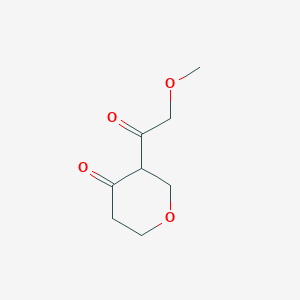

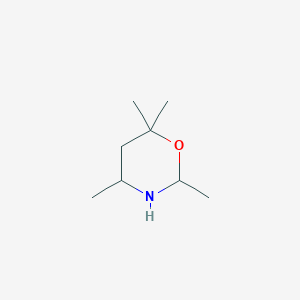
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
![2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
